2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide -

2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide

Catalog Number: EVT-6125809
CAS Number:
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5a-m)

Compound Description: This series of thirteen compounds was designed as potent small molecules activating procaspase-3, a key enzyme involved in apoptosis []. The synthesis involved incorporating structural features of PAC-1 (a known procaspase-3 activator) and oncrasin-1 (an anticancer agent) []. These compounds exhibited strong cytotoxicity against various human cancer cell lines, with some demonstrating significantly higher potency than both PAC-1 and oncrasin-1 [].

Relevance: While these compounds are structurally distinct from 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide, they share the core structure of quinazolin-4(3H)-one. The research highlights the potential of modifying this core structure for developing anticancer agents []. This suggests that 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide, with its 5-methoxy-substituted quinazolin-4(3H)-one core, might also possess interesting biological activities and warrants further investigation.

(E)‐N'‐(3‐allyl‐2‐hydroxy)benzylidene‐2‐(4‐oxoquinazolin‐3(4H)‐yl)acetohydrazides (5)

Compound Description: This series of thirteen compounds, designed as potential anticancer agents, also focused on modifications to the quinazolin-4(3H)-one moiety []. Biological evaluations revealed significant cytotoxicity against three human cancer cell lines []. The most potent compound in this series, 5l, exhibited remarkable cytotoxicity, surpassing that of 5-fluorouracil and PAC-1 []. Further studies suggested that 5l might act as an allosteric inhibitor of procaspase-3 [].

Relevance: Similar to the previous example, this series shares the core structure of quinazolin-4(3H)-one with 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide. The diverse substitutions on the quinazolin-4(3H)-one core in this series, leading to varying cytotoxicities, highlight the potential for developing new anticancer agents by modifying this core []. This further strengthens the rationale for exploring the biological activities of 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide.

2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides

Compound Description: This series of compounds, containing a quinazolinone core, were investigated for their molecular properties and bio-activity score using Molinspiration software []. The study focused on understanding their drug-likeness and potential for binding to various biological targets [].

Relevance: This series, while structurally different from 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide, reinforces the significance of the quinazolinone (or quinazolin-4(3H)-one) core in medicinal chemistry []. The research suggests that modifications around this core can lead to compounds with diverse biological activities. This underscores the importance of investigating the biological profile of 2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide, which possesses a distinct substitution pattern on this core structure.

Properties

Product Name

2-(5-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylpentanamide

IUPAC Name

2-(5-methoxy-4-oxoquinazolin-3-yl)-4-methylpentanamide

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c1-9(2)7-11(14(16)19)18-8-17-10-5-4-6-12(21-3)13(10)15(18)20/h4-6,8-9,11H,7H2,1-3H3,(H2,16,19)

InChI Key

BVQMYCPSTKAOFD-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)N1C=NC2=C(C1=O)C(=CC=C2)OC

Canonical SMILES

CC(C)CC(C(=O)N)N1C=NC2=C(C1=O)C(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.